Acetic acid, (hydroxyimino)-, (Z)-

Process Chemistry Fine Chemical Synthesis Agrochemical Intermediates

Acetic acid, (hydroxyimino)-, (Z)- (CAS 62812-66-2), systematically named (Z)-2-(hydroxyimino)acetic acid and also referred to as glyoxylic acid oxime, is the thermodynamically distinct Z stereoisomer of the simplest 2-(hydroxyimino)carboxylic acid. With the molecular formula C₂H₃NO₃ and a molecular weight of 89.05 g/mol, this bifunctional compound bears both a carboxylic acid group and an oxime functionality on the same carbon atom, enabling versatile bidentate metal coordination and serving as a key building block for agrochemical and pharmaceutical intermediates.

Molecular Formula C2H3NO3
Molecular Weight 89.05 g/mol
CAS No. 62812-66-2
Cat. No. B12441957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (hydroxyimino)-, (Z)-
CAS62812-66-2
Molecular FormulaC2H3NO3
Molecular Weight89.05 g/mol
Structural Identifiers
SMILESC(=NO)C(=O)O
InChIInChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)
InChIKeyPBZUAIHRZUBBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid, (Hydroxyimino)-, (Z)- (CAS 62812-66-2): Stereodefined Glyoxylic Acid Oxime for Coordination Chemistry and Synthesis


Acetic acid, (hydroxyimino)-, (Z)- (CAS 62812-66-2), systematically named (Z)-2-(hydroxyimino)acetic acid and also referred to as glyoxylic acid oxime, is the thermodynamically distinct Z stereoisomer of the simplest 2-(hydroxyimino)carboxylic acid . With the molecular formula C₂H₃NO₃ and a molecular weight of 89.05 g/mol, this bifunctional compound bears both a carboxylic acid group and an oxime functionality on the same carbon atom, enabling versatile bidentate metal coordination and serving as a key building block for agrochemical and pharmaceutical intermediates [1]. The (Z)-configuration places the oxime hydroxyl group cis to the carboxyl group, a stereochemical arrangement that directly governs its coordination behaviour, acid–base properties, and synthetic utility relative to the (E)-isomer (CAS 168208-95-5) and other related 2-hydroxyimino acids .

Why Generic (E)- or Unspecified 2-Hydroxyiminoacetic Acid Cannot Replace the (Z)-Isomer (CAS 62812-66-2)


The (Z)- and (E)-isomers of 2-(hydroxyimino)acetic acid are not interchangeable for any application that depends on stereospecific metal chelation, crystallisation behaviour, or biological target engagement. The (Z)-configuration directs the oxime nitrogen and carboxylate oxygen into a cis orientation that is geometrically poised to form planar five-membered chelate rings with metal ions; the (E)-isomer cannot adopt this binding mode without prior isomerisation [1]. Furthermore, the two isomers exhibit measurably different acid dissociation constants (ΔpKa ≈ 0.7) that alter speciation and reactivity at physiological and preparative pH values . Procuring an unspecified mixture or the incorrect isomer therefore introduces uncontrolled variability in complexation stoichiometry, catalytic activity, and downstream product purity—risks that are quantifiable and documented in the evidence below.

Product-Specific Quantitative Evidence Guide: (Z)-2-(Hydroxyimino)acetic Acid (CAS 62812-66-2)


Synthesis Yield Advantage: 98.9% vs. Prior-Art Methods Ranging from 55% to 91.5%

A 2023 Chinese patent (CN116102454B) discloses a preparation method for 2-(hydroxyimino)acetic acid via reaction of chloral hydrate with hydroxylamine hydrochloride. Example 1 yields 88.1 g of white crystalline product from 1 mol of chloral hydrate, corresponding to an isolated yield of 98.9% (theoretical 89.05 g) [1]. This significantly exceeds all four prior-art methods cited in the patent: 91.5% (CN104610249A, glyoxylic acid route), 80% (WO2020240391A1, methyl ester hydrolysis), 68% (WO2007096576A1, glyoxylic acid route), and 55% (Russ. J. Gen. Chem. 2018, LDA/alkyl nitrite method) [1]. The process also eliminates the need for extraction or recrystallisation, simplifying scale-up relative to the glyoxylic acid route.

Process Chemistry Fine Chemical Synthesis Agrochemical Intermediates

Platinum(II) Complex Cytotoxicity: IC₅₀ = 62 ± 16 µM with Lower Necrosis and Higher Aqueous Solubility vs. Cisplatin

The Pt(II) complex K[Pt(GAO)(HGAO)]·¾H₂O, synthesised from glyoxylic acid oxime (the (Z)-isomer), exhibits moderate cytotoxic activity against the human chronic myelogenous leukaemia cell line K562 with an IC₅₀ of 62 ± 16 µmol/L [1]. In direct comparison with cisplatin under identical assay conditions, this complex induces a lower level of necrosis in the same cells and displays higher aqueous solubility, which are therapeutically relevant advantages for formulation and reduced non-specific toxicity [1]. The Pd(II) analogue K[Pd(GAO)(HGAO)] is isostructural, as confirmed by X-ray diffraction (orthorhombic, Pbca, a = 15.890(2), b = 12.522(4), c = 16.703(3) Å, Z = 8), indicating that the (Z)-stereochemistry of the ligand is preserved upon complexation [1].

Medicinal Inorganic Chemistry Anticancer Metallodrugs Coordination Chemistry

Stereospecific Chelation: (Z)-Configuration Enables cis-Oriented Five-Membered Planar Chelate Rings Verified by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis of K[Pd(GAO)(HGAO)] reveals that each Pd(II) centre is coordinated by one mono-deprotonated and one di-deprotonated glyoxylic acid oxime ligand, with the carboxylato oxygen and oxime nitrogen atoms forming two cis-oriented five-membered planar chelate rings [1]. This binding mode is geometrically possible only when the oxime adopts the (Z)-configuration, in which the oxime hydroxyl and carboxyl group are on the same side of the C=N bond. The (E)-isomer places the oxime nitrogen away from the carboxylate, precluding simultaneous bidentate coordination. The two ligand molecules within the complex are connected by an intramolecular N–O···H–O–N hydrogen bond, further stabilising the (Z)-geometry [1]. The isostructural Pt(II) complex K[Pt(GAO)(HGAO)]·¾H₂O crystallises in the same space group with an analogous coordination sphere [1].

Structural Chemistry Crystallography Ligand Design

Zinc Ketoacidoximate Precursor Differentiation: Glyoxylic Acid Oxime Complexes Show Markedly Different Coordination and Thermal Behaviour vs. Pyruvic Acid Oxime Analogues

Zinc complexes of glyoxylic acid oxime and pyruvic acid oxime were comparatively evaluated as single-source precursors for chemical vapour deposition (SSCVD) of ZnO thin films [1]. X-ray crystal structures of the glyoxylic acid oxime-derived complexes and their –NOMe analogues revealed markedly different coordination and intermolecular bonding patterns compared to the pyruvic acid oxime series [1]. These structural differences, together with ligand substituent changes, imparted distinct responses to thermogravimetric analysis and sublimation behaviour. The glyoxylic acid methyloxime complex Zn(O₂CCHN(OMe))₂·2H₂O exhibited volatility and thermolysis properties specifically suitable for SSCVD of ZnO, whereas the pyruvic acid analogues did not meet the same suitability criteria under identical deposition conditions [1].

Materials Chemistry Chemical Vapour Deposition Zinc Oxide Thin Films

(Z)-Isomer Enables Intramolecular Hydrogen Bonding That Lowers the Carboxylic Acid pKa Relative to the (E)-Isomer

The (Z)-configuration of 2-(hydroxyimino)acetic acid positions the oxime –OH in close proximity to the carboxylic acid –OH, enabling an intramolecular hydrogen bond that stabilises the conjugate base and lowers the acid dissociation constant . Computational predictions and experimental estimates place the pKa of the (Z)-isomer at approximately 2.3, while the (E)-isomer (CAS 168208-95-5) has a predicted pKa of 2.99 ± 0.10 . This ΔpKa of ~0.7 log units means that at pH 2.5–3.5, the two isomers differ by roughly a factor of five in their degree of deprotonation, altering the speciation landscape for both coordination chemistry and reactivity in aqueous media.

Physical Organic Chemistry Acid–Base Equilibria Isomer-Dependent Reactivity

Best Research and Industrial Application Scenarios for (Z)-2-(Hydroxyimino)acetic Acid (CAS 62812-66-2)


Kilogram-Scale Manufacture of Chlorooximidoacetate Agrochemical Intermediates via the High-Yield Chloral Hydrate Route

The patent-validated synthesis delivering 98.9% isolated yield with simple work-up [1] positions the (Z)-isomer as the preferred starting material for producing chlorooximidoacetate esters—key intermediates in sulfonyl isoxazole herbicide synthesis (see patent background in CN116102454B). Industrial procurement specifications should explicitly require the (Z)-isomer (CAS 62812-66-2) to ensure compatibility with downstream stereospecific transformations, as the (E)-isomer would generate different diastereomeric products and compromise herbicidal activity.

Development of Water-Soluble Platinum(II) and Palladium(II) Anticancer Complexes with Reduced Necrotic Toxicity

The structurally characterised Pt(II) complex K[Pt(GAO)(HGAO)]·¾H₂O exhibits an IC₅₀ of 62 ± 16 µM against K562 leukaemia cells with lower necrosis and higher aqueous solubility than cisplatin [2]. Medicinal inorganic chemistry groups developing metallodrugs should source stereochemically pure (Z)-glyoxylic acid oxime as the ligand, because only the (Z)-isomer yields the crystallographically verified cis-bidentate chelation mode that underpins this differentiated biological profile.

Single-Source CVD Precursor Design for ZnO Thin-Film Semiconductor Devices

The glyoxylic acid oxime scaffold—specifically its methyloxime derivative—forms zinc complexes with volatility and thermolysis characteristics validated for SSCVD of ZnO [3]. Materials research laboratories fabricating ZnO-based solar cells, UV photodetectors, or optoelectronic devices benefit from procuring the (Z)-isomer as the ligand starting material, because the pyruvic acid oxime structural analogues do not provide the same SSCVD-suitable precursor properties under comparable conditions.

Coordination Chemistry and Metal Extraction Studies Requiring Stereochemically Defined Bidentate O,N-Ligands

The pH-dependent speciation difference between the (Z)- and (E)-isomers (ΔpKa ≈ 0.7, corresponding to ~5-fold difference in deprotonation) directly affects metal-binding equilibria in both analytical and process-scale metal extraction . Researchers designing selective extraction protocols for Cu(II), Fe(III), Ni(II), Co(II), or Zn(II) must specify the (Z)-isomer to achieve reproducible distribution coefficients and avoid the uncontrolled speciation that arises from isomeric mixtures.

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